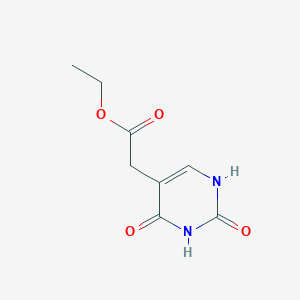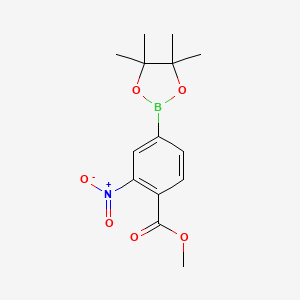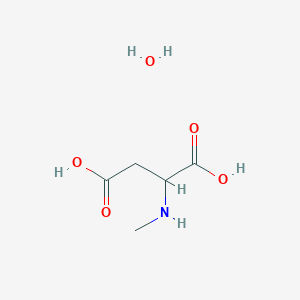
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate
Descripción general
Descripción
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is a chemical compound with the CAS Number: 29571-46-8. Its molecular weight is 198.18 and its IUPAC name is ethyl (2,4-dihydroxy-5-pyrimidinyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is 1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Anticancer Agents
- Summary of the Application : The compound 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides, which is structurally similar to “Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate”, has been synthesized and evaluated for its anticancer properties .
- Methods of Application or Experimental Procedures : A novel I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides was described. This was the first application of o-amino N-aryl/alkyl benzamides participating in oxidative rearrangement with isatins for synthesis of desired products .
- Results or Outcomes : The synthesized compounds were screened for cytotoxicity against four cancer cell lines A549, DU145, B16-F10, and HepG2. The compounds 3c, 3l and 3o gave promising results. The in silico molecular docking studies also validated the anticancer activity of these compounds showing good binding affinity with target DNA and by acting as DNA intercalators .
Application 2: PARP-1 Inhibitors
- Summary of the Application : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , have been discovered as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage .
- Methods of Application or Experimental Procedures : A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity towards PARP-1 .
- Results or Outcomes : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively .
Application 3: Antimicrobial Activity
- Summary of the Application : While not directly related to “Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate”, there are many compounds with similar structures that have been tested for antimicrobial activity .
- Methods of Application or Experimental Procedures : These compounds are typically tested against a variety of bacterial and fungal strains to determine their effectiveness .
- Results or Outcomes : The results of these tests can vary widely depending on the specific compound and the microorganism it is tested against .
Application 4: Synthesis of Antitumor Agents
- Summary of the Application : Amino Acid Ester Derivatives have been synthesized and evaluated for their in vitro antitumor activity against the HL-60 leukaemia and BEL-7402 liver cancer cell lines .
- Methods of Application or Experimental Procedures : The compounds were evaluated for their inhibitory activity towards the cancer cell lines and examined for their anti-proliferative activity .
- Results or Outcomes : The synthesized compounds showed promising activity against the tested cancer cell lines .
Application 5: Antimicrobial Activity
- Summary of the Application : Compounds similar to “Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate” have been tested for antimicrobial activity .
- Methods of Application or Experimental Procedures : These compounds are typically tested against a variety of bacterial and fungal strains to determine their effectiveness .
- Results or Outcomes : The results of these tests can vary widely depending on the specific compound and the microorganism it is tested against .
Application 6: Synthesis of Analgesic Acids
- Summary of the Application : The ester-prodrugs of analgesic acids and phenols that are officially registered drugs .
- Methods of Application or Experimental Procedures : The compounds are synthesized and then evaluated for their analgesic properties .
- Results or Outcomes : The synthesized compounds showed promising activity as analgesic agents .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOLNVOZDUMQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)









![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)
